Cas no 16191-68-7 (Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-)

Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- structure
16191-68-7 structure
Productnaam:Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-
CAS-nummer:16191-68-7
MF:C14H22N2O2S
MW:282.401682376862
CID:233296
PubChem ID:267716

Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-
    • 1-Methyl-4-(2-[(4-methylphenyl)sulfonyl]ethyl)piperazine
    • 1-methyl-4-[2-(4-methylphenyl)sulfonylethyl]piperazine
    • 1-methyl-4-[2-(toluene-4-sulfonyl)-ethyl]-piperazine
    • 1-methyl-4-{2-[(4-methylphenyl)sulfonyl]ethyl}piperazine
    • 4-Methylphenyl-2-(4-methyl-1-piperazinyl)-ethyl-sulfon
    • AC1L6IQD
    • AC1Q6TYP
    • CTK4D1009
    • N-< 2-(4-Methyl-phenylsulfonyl)-ethyl> -N'-methyl-piperazin
    • NSC107323
    • Oprea1_494360
    • Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-
    • ST001994
    • 16191-68-7
    • NSC-107323
    • DTXSID90296051
    • AKOS003238477
    • 1-Methyl-4-(2-[(4-methylphenyl)sulfonyl]ethyl)piperazine #
    • SCHEMBL15434577
    • 1-METHYL-4-[2-(4-METHYLBENZENESULFONYL)ETHYL]PIPERAZINE
    • SR-01000512962
    • MMXGWBCIPHBJHP-UHFFFAOYSA-N
    • SR-01000512962-1
    • Inchi: InChI=1S/C14H22N2O2S/c1-13-3-5-14(6-4-13)19(17,18)12-11-16-9-7-15(2)8-10-16/h3-6H,7-12H2,1-2H3
    • InChI-sleutel: MMXGWBCIPHBJHP-UHFFFAOYSA-N
    • LACHT: CN1CCN(CCS(C2C=CC(C)=CC=2)(=O)=O)CC1

Berekende eigenschappen

  • Exacte massa: 282.14036
  • Monoisotopische massa: 282.14019912g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 4
  • Complexiteit: 361
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 49Ų

Experimentele eigenschappen

  • PSA: 40.62
  • LogboekP: 1.97270

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